molecular formula C13H23NO B7595549 N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No. B7595549
M. Wt: 209.33 g/mol
InChI Key: RWWDZVSKPHKNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptors and has been widely used in scientific research to study the endocannabinoid system and its effects on the human body. The purpose of

Mechanism of Action

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 works by binding to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. When N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 binds to the receptors, it activates a signaling pathway that leads to changes in the activity of neurons and other cells. This can result in a variety of physiological effects, depending on the location and function of the receptors.
Biochemical and Physiological Effects
N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, appetite stimulation, and mood alteration. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. However, the exact mechanisms of these effects are not fully understood, and more research is needed to elucidate the underlying mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes with high precision. However, one limitation of using N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 is its potential for toxicity and adverse effects. It is important for researchers to use appropriate safety measures and to carefully monitor the effects of the compound on the cells or animals being studied.

Future Directions

There are many future directions for research on N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 and other synthetic cannabinoids. One area of interest is the development of new compounds with improved potency and selectivity for the cannabinoid receptors. Another area of interest is the study of the endocannabinoid system in different disease states, such as cancer, epilepsy, and psychiatric disorders. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on human health, particularly with regard to their potential for addiction and abuse.
Conclusion
In conclusion, N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 is a synthetic cannabinoid that has been widely used in scientific research to study the endocannabinoid system and its effects on the human body. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a variety of biochemical and physiological effects. While there are advantages to using N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research on N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 and other synthetic cannabinoids has the potential to yield new insights into the endocannabinoid system and its role in human health and disease.

Synthesis Methods

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 is synthesized by reacting 3-(1-cyclohexen-1-yl)-1,1-dimethylurea with cyclopentyl Grignard reagent in the presence of palladium acetate and triphenylphosphine. The reaction produces a mixture of diastereomers, which are separated by chromatography to obtain the desired product. The yield of N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 is typically around 20%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to be a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in a variety of physiological processes. N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 47,497 has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood, among other things.

properties

IUPAC Name

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-13(2)11(10-7-8-15-12(10)13)14-9-5-3-4-6-9/h9-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDZVSKPHKNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

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